
2,3-dimethylquinoxalin-6-amine
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 2,3-dimethylquinoxalin-6-amine typically involves the hydrogenation of 6-nitro-quinoxaline in the presence of 5% palladium on carbon (Pd/C) as a catalyst. The reaction is carried out at room temperature in ethanol for 6-10 hours . After the reaction, dimethyl sulfoxide (DMSO) is added, and the mixture is filtered. The filtrate is then poured into water, and the precipitate is collected to obtain this compound with a yield of 90-95% .
Analyse Chemischer Reaktionen
2,3-dimethylquinoxalin-6-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding quinoxaline derivatives.
Reduction: It can be reduced to form different amine derivatives.
Substitution: It can undergo substitution reactions with various reagents to form new compounds.
Common reagents used in these reactions include hydrogen gas (for reduction), oxidizing agents like potassium permanganate (for oxidation), and various nucleophiles (for substitution reactions). The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Synthesis and Structure
2,3-Dimethylquinoxalin-6-amine can be synthesized through methods such as liquid-assisted grinding from o-phenylenediamine derivatives and glyoxal derivatives. The compound exhibits a molecular formula of C₉H₁₀N₄ and a molecular weight of approximately 174.20 g/mol. Its structural features include two fused aromatic rings with nitrogen atoms at positions 1 and 4, along with methyl groups at positions 2 and 3, and an amino group at position 6 .
Acetylcholinesterase Inhibition
One of the most significant applications of this compound is its role as an acetylcholinesterase inhibitor. It has demonstrated high potency with an IC50 value of 0.077 µM, which is more effective than known inhibitors like tacrine and galanthamine (IC50 values of 0.11 µM and 0.59 µM respectively) . This property makes it a candidate for treating neurodegenerative diseases such as Alzheimer's disease by enhancing cholinergic neurotransmission.
Structure-Activity Relationship Studies
Research has shown that modifications to the structure of quinoxaline derivatives can significantly influence their biological activity. For instance, varying substituents at the 2-, 3-, and 6-positions can lead to enhanced or diminished inhibitory effects on acetylcholinesterase . The introduction of electron-withdrawing groups at the 6-position typically reduces activity, highlighting the importance of structural optimization in drug design.
Neuroprotective Effects
The neuroprotective properties of this compound have been investigated in relation to dopaminergic neurons in models of Parkinson's disease. The compound's ability to inhibit acetylcholinesterase suggests potential benefits in neuroprotection and cognitive enhancement .
Development of Hybrid Compounds
Recent studies have explored the synthesis of hybrid compounds combining quinoxaline derivatives with other bioactive molecules to create dual-binding site inhibitors for cholinesterases. These hybrids aim to improve therapeutic efficacy against Alzheimer's disease by targeting multiple sites on the enzyme .
Case Studies
Case Study 1: Inhibition Potency Comparison
In a comparative study, various quinoxaline derivatives were synthesized and tested for their acetylcholinesterase inhibitory activities. The results indicated that this compound exhibited superior potency compared to other derivatives, establishing it as a lead compound for further development .
Case Study 2: Structural Modifications
A series of structural modifications were made to assess the impact on biological activity. For example, introducing a phenyl group at position 2 resulted in diminished activity compared to the parent compound. This study underscores the critical role that specific substitutions play in modulating pharmacological effects .
Wirkmechanismus
The mechanism of action of 2,3-dimethylquinoxalin-6-amine involves its interaction with specific molecular targets. For example, it has been shown to exhibit antiviral activity by intercalating into the DNA helix and disrupting vital steps in viral uncoating . This mechanism is particularly effective against herpes simplex virus type 1 (HSV-1), varicella-zoster virus (VZV), and cytomegalovirus (CMV) .
Vergleich Mit ähnlichen Verbindungen
2,3-dimethylquinoxalin-6-amine can be compared with other similar compounds such as:
2,3-Dimethylquinoxaline: Lacks the amine group at the 6-position, resulting in different chemical properties and reactivity.
6-Aminoquinoxaline: Similar structure but without the dimethyl groups at the 2 and 3 positions, leading to different biological activities.
Quinoxaline: The parent compound without any substituents, which serves as a basic framework for various derivatives.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research applications .
Biologische Aktivität
2,3-Dimethylquinoxalin-6-amine (DMQ) is a member of the quinoxaline family, which has garnered attention due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of DMQ, including its antimicrobial, anticancer, and enzyme inhibitory properties, supported by data tables and relevant studies.
Chemical Structure and Properties
This compound has the molecular formula C₁₀H₁₁N₃ and features a bicyclic structure with two fused aromatic rings containing nitrogen atoms. The presence of an amine group at the 6-position enhances its reactivity and biological properties. The compound's unique structure contributes significantly to its interaction with various biological targets.
1. Antimicrobial Properties
Research indicates that DMQ exhibits notable antimicrobial activity against various pathogens. Studies have shown that it interferes with bacterial DNA synthesis by binding to DNA and inhibiting the activity of DNA gyrase. This mechanism underpins its potential as an antimicrobial agent.
Pathogen | Activity | Mechanism |
---|---|---|
Escherichia coli | Moderate | Inhibition of DNA gyrase |
Staphylococcus aureus | Weak to moderate | Disruption of cell wall synthesis |
2. Anticancer Activity
DMQ has been investigated for its anticancer properties , particularly in relation to breast and prostate cancer cell lines. A structure-activity relationship (SAR) study revealed that certain analogs of quinoxaline derivatives exhibit micromolar potency against cancer cells.
- In a study involving a library of quinoxalin-6-amine analogs, DMQ demonstrated significant antiproliferative activity with IC50 values indicating effective growth inhibition in various cancer cell lines (IC50 = 0.077 µM against acetylcholinesterase).
The following table summarizes findings from recent studies:
Compound | IC50 (µM) | Cell Line | Mechanism |
---|---|---|---|
DMQ | 0.077 | SHSY5Y | AChE inhibition |
Bisfuranylquinoxalineurea analog | Low micromolar | Various cancer lines | Induction of apoptosis |
3. Enzyme Inhibition
DMQ has shown promising results as an enzyme inhibitor , particularly against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). In a comparative study, DMQ exhibited higher potency than established AChE inhibitors like tacrine.
Enzyme | IC50 (µM) | Comparison |
---|---|---|
Acetylcholinesterase | 0.077 | More potent than tacrine (0.11 µM) |
Butyrylcholinesterase | 14.91 - 60.95 | Moderate potency |
The mechanisms through which DMQ exerts its biological effects are varied:
- Antimicrobial Activity : Intercalation into the DNA helix disrupts vital viral uncoating steps.
- Anticancer Activity : Induction of apoptosis through caspase activation pathways.
- Enzyme Inhibition : Binding to the active sites of AChE and BChE, thereby blocking their activity.
Case Studies and Research Findings
- Antiproliferative Studies : A focused library of 2,3-substituted quinoxalin-6-amines was synthesized and screened against cancer cell lines, leading to the identification of compounds with significant growth inhibition.
- Enzyme Kinetics : Detailed enzyme kinetic studies revealed that DMQ acts as a mixed-type inhibitor for AChE, suggesting potential for therapeutic applications in neurodegenerative diseases.
Eigenschaften
IUPAC Name |
2,3-dimethylquinoxalin-6-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c1-6-7(2)13-10-5-8(11)3-4-9(10)12-6/h3-5H,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBZGAULXCVZXFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2C=C(C=CC2=N1)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30226655 | |
Record name | 6-Quinoxalinamine, 2,3-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30226655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7576-88-7 | |
Record name | 6-Amino-2,3-dimethylquinoxaline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7576-88-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Quinoxalinamine, 2,3-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007576887 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Quinoxalinamine, 2,3-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30226655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7576-88-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the reaction between 2,3-Dimethylquinoxalin-6-amine and (alkoxymethylidene)malonic derivatives?
A1: This reaction is significant because it provides a route to synthesize angularly annelated pyrido[3,2-f]quinoxalin-10-ones. [] The reaction proceeds through a Gould-Jacobs reaction mechanism, where this compound reacts with (alkoxymethylidene)malonic derivatives to first form (quinoxalylamino)ethenes. Upon heating, these intermediates undergo cyclization to yield the desired tricyclic pyridoquinoxalines. This synthetic strategy offers a valuable approach to access these complex heterocyclic systems, which could possess interesting biological activities.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.